molecular formula C26H28F2N4O B12700203 cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile CAS No. 80912-78-3

cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile

Cat. No.: B12700203
CAS No.: 80912-78-3
M. Wt: 450.5 g/mol
InChI Key: OHTWIVZURSJMBO-UHFFFAOYSA-N
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Description

cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(45)dec-8-yl)cyclohexanecarbonitrile is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile typically involves multi-step organic synthesis techniques. The process may start with the preparation of the spirocyclic core, followed by the introduction of the fluorophenyl groups and the nitrile functionality. Common reagents and catalysts used in these reactions include organometallic reagents, fluorinating agents, and nitrile-forming reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • cis-1-(4-Fluorophenyl)-4-(1-(4-chlorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile
  • cis-1-(4-Fluorophenyl)-4-(1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile

Uniqueness

The uniqueness of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile is a complex organic molecule with potential biological applications. Its unique structural features, including the presence of fluorine and a triazaspiro framework, suggest interesting pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28F2N4OC_{26}H_{28}F_{2}N_{4}O, and it features a triazaspirodecane structure that may contribute to its biological activity. The incorporation of fluorine atoms typically enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, studies have focused on phospholipase D (PLD), which plays a crucial role in cell proliferation and survival under stress conditions . The inhibition of PLD has been linked to reduced cell growth in various cancer cell lines, suggesting that this compound may exhibit anti-cancer properties.

In Vitro Studies

In vitro studies have shown that related compounds can significantly inhibit cell proliferation in breast cancer cell lines such as MDA-MB-231. For example, one study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 3.7 nM for PLD1-selective inhibitors . This suggests that this compound may have similar effects.

Case Study 1: Anticancer Activity

A study evaluated the effects of a series of triazaspiro compounds on MDA-MB-231 cells. The results indicated that treatment with these compounds led to increased apoptosis as measured by Caspase 3 and 7 activity. Specifically, a dose of 10 µM resulted in a threefold increase in apoptotic markers compared to controls . This highlights the potential of this compound as an anticancer agent.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that similar compounds exhibit high plasma protein binding (>97%) and favorable clearance rates (CL values around 60 mL/min/kg). These properties suggest that this compound could have suitable bioavailability for therapeutic applications .

Data Summary

Parameter Value
Molecular FormulaC26H28F2N4O
IC50 (PLD1 Inhibition)3.7 nM
Plasma Protein Binding>97%
Clearance Rate (CL)~60 mL/min/kg
Apoptotic Activity (Caspase 3/7)3-fold increase at 10 µM

Properties

CAS No.

80912-78-3

Molecular Formula

C26H28F2N4O

Molecular Weight

450.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]cyclohexane-1-carbonitrile

InChI

InChI=1S/C26H28F2N4O/c27-20-3-1-19(2-4-20)25(17-29)11-9-22(10-12-25)31-15-13-26(14-16-31)24(33)30-18-32(26)23-7-5-21(28)6-8-23/h1-8,22H,9-16,18H2,(H,30,33)

InChI Key

OHTWIVZURSJMBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2CCC3(CC2)C(=O)NCN3C4=CC=C(C=C4)F)(C#N)C5=CC=C(C=C5)F

Origin of Product

United States

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